molecular formula C10H8BrClO B12597879 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one CAS No. 634906-78-8

1-Bromo-4-(4-chlorophenyl)but-3-en-2-one

Cat. No.: B12597879
CAS No.: 634906-78-8
M. Wt: 259.52 g/mol
InChI Key: YUJKQOZICDOQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(4-chlorophenyl)but-3-en-2-one is an organic compound characterized by the presence of a bromine atom and a chlorophenyl group attached to a butenone backbone

Preparation Methods

The synthesis of 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one typically involves standard organic reactions. One common method is the reaction of sodium 4-bromobenzoate with 2-butanone under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-4-(4-chlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-4-(4-chlorophenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorophenyl groups play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

1-Bromo-4-(4-chlorophenyl)but-3-en-2-one can be compared with similar compounds such as:

Biological Activity

1-Bromo-4-(4-chlorophenyl)but-3-en-2-one is an organic compound notable for its unique structural features, including a bromo group and a chlorophenyl group attached to a butenone backbone. Its molecular formula is C10H8BrClO, with a molecular weight of approximately 247.52 g/mol. The compound exhibits a conjugated system due to the presence of a double bond between the second and third carbon atoms, contributing to its reactivity and potential biological activity. This article reviews the biological activities associated with this compound, highlighting its antimicrobial, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8BrClO\text{C}_9\text{H}_8\text{BrClO}

The presence of both bromine and chlorine substituents enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity in various studies. It has been shown to inhibit the growth of several bacterial strains, which suggests its potential use as an antibacterial agent. For instance, studies have indicated that compounds with similar structures exhibit effective inhibition against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties , which may be attributed to its ability to modulate inflammatory pathways. The presence of halogen substituents appears to enhance its efficacy in reducing inflammation markers in vitro. This activity is crucial for developing therapeutic agents aimed at treating inflammatory diseases .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, it has shown promising results in inducing apoptosis in human cancer cells, particularly those expressing wild-type p53. The compound's mechanism involves the activation of p53-dependent pathways, leading to growth inhibition in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulates inflammatory markers; potential therapeutic applications
CytotoxicInduces apoptosis in cancer cells; activates p53-dependent pathways

Case Study: Cytotoxicity in Cancer Cells

In a study evaluating the cytotoxic effects of this compound on HCT116 colorectal cancer cells, the compound exhibited a GI50 value of approximately 2.6 µM, indicating potent growth inhibitory activity. The study also assessed the selectivity index by comparing effects on normal fibroblast cells (HFF-1), demonstrating lower toxicity towards non-cancerous cells .

The biological activity of this compound can be attributed to its electrophilic nature , allowing it to form covalent bonds with nucleophilic sites within proteins and nucleic acids. This interaction is crucial for understanding its mechanism of action and potential therapeutic effects.

Properties

CAS No.

634906-78-8

Molecular Formula

C10H8BrClO

Molecular Weight

259.52 g/mol

IUPAC Name

1-bromo-4-(4-chlorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H8BrClO/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-6H,7H2

InChI Key

YUJKQOZICDOQAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)CBr)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.